Imipraminoxide

Descripción general

Descripción

Synthesis Analysis

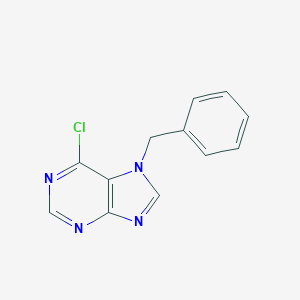

Research on imipraminoxide and related compounds often involves synthesizing and labeling with isotopes for analytical purposes. For example, the synthesis of deuterium-labeled imipramine, which could be closely related to methods used for imipraminoxide, utilizes acid-catalyzed hydrogen-deuterium exchange reactions, indicating a complex process involving careful manipulation of molecular structures (Baba, Furuta, Sasaki, & Kasuya, 1985). Another study on the synthesis of imipramine labelled with four deuterium atoms offers insights into the methodologies that could be applied for imipraminoxide (Chaudhuri & Ball, 1981).

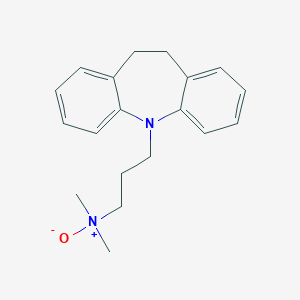

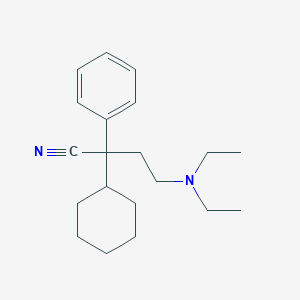

Molecular Structure Analysis

The molecular structure of imipramine derivatives like imipraminoxide is critical for understanding their chemical behavior. The structure of imipramine hydrochloride provides a foundation for studying derivatives by showcasing the arrangement of atoms and the conformation of the molecule, which directly influences its chemical properties and reactivity (Post, Singh, & Horn, 1975).

Chemical Reactions and Properties

Imipramine and its derivatives undergo various chemical reactions, highlighting their reactivity and interaction with other substances. For instance, the degradation of imipramine by iron oxychloride-activated peroxymonosulfate process points to the chemical reactivity of such compounds and their potential interactions in environmental or biological systems (Chen et al., 2018).

Physical Properties Analysis

The physical properties of imipramine and related compounds are crucial for their characterization and application. Studies such as the determination of imipramine in the presence of iminodibenzyl and in pharmaceutical dosage forms by spectrophotometric methods help understand these properties, including solubility, absorption spectra, and stability (El Zeany, Moustafa, & Farid, 2003).

Chemical Properties Analysis

The chemical properties of imipramine derivatives, including imipraminoxide, are essential for their functional analysis. The metabolism of imipramine by microorganisms, leading to various metabolites, provides insights into the chemical transformations it undergoes, indicating a complex array of chemical properties (Hufford, Capiton, Clark, & Baker, 1981).

Aplicaciones Científicas De Investigación

1. Kinetic Modeling of API Oxidation

- Methods of Application : The study used a multi-structure approach to account for conformational effects to improve calculated rate coefficients. They adopted a composite method approach that aims to achieve high accuracy by combining ab initio calculations with carefully chosen level of theories .

- Results : The study provided insights into the oxidation process of Imipramine and helped in understanding the stability of the drug under different conditions .

2. Cerebral Metabolism of Imipramine

- Methods of Application : The FMO activity was determined in human brain microsomes by estimating the actual amount of Imipramine N-oxide formed. The optimum pH for N-oxidation of Imipramine was found to be 8.5 .

- Results : The study found that the human brain contains an active FMO system, and it is conceivable that such enzymes are significantly involved in the local metabolism and modulation of pharmacological and/or toxic effects of certain xenobiotics, including psychoactive drugs .

3. Treatment of Depression

- Application Summary : Imipraminoxide, under the brand names Imiprex and Elepsin, is a tricyclic antidepressant (TCA) that was introduced in Europe in the 1960s for the treatment of depression . It is both an analogue and a metabolite of imipramine, and has similar effects .

- Methods of Application : The drug is administered orally . In clinical trials, imipraminoxide was found to have a faster onset of action, slightly higher efficacy, and fewer and less marked side effects, including diminished orthostatic hypotension and anticholinergic effects like dry mouth, sweating, dizziness, and fatigue .

- Results : The pharmacology of Imipraminoxide has not been well elucidated, but based on its very close relationship with imipramine, it likely acts as a serotonin and norepinephrine reuptake inhibitor and serotonin, adrenaline, histamine, and muscarinic acetylcholine receptor antagonist, though with weaker antiadrenergic and anticholinergic actions .

4. Anti-Invasive Adjuvant Therapy

- Application Summary : Imipramine Blue (IB), a derivative of Imipraminoxide, has been used in anti-invasive adjuvant therapy to enhance chemotherapeutic efficacy against Glioma .

- Methods of Application : The study tested the hypothesis that an effective anti-invasive agent can contain GBM and increase the efficacy of chemotherapy . IB inhibits NADPH oxidase–mediated reactive oxygen species generation and alters expression of actin regulatory elements .

- Results : The study found that liposomal IB halts invasion of glioma, leading to a more compact tumor in an aggressively invasive RT2 syngeneic astrocytoma rodent model . When nano-IB therapy was followed by liposomal doxorubicin chemotherapy, the combination therapy prolonged survival compared to nano-IB or nano-DXR alone .

Propiedades

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-21(2,22)15-7-14-20-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)20/h3-6,8-11H,7,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIQORUGXBPDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-71-2 (hydrochloride), 20438-98-6 (hydrochloride salt/solvate) | |

| Record name | Imipraminoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40218445 | |

| Record name | Imipraminoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imipraminoxide | |

CAS RN |

6829-98-7 | |

| Record name | Imipramine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6829-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imipraminoxide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imipramine oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imipraminoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imipraminoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIPRAMINOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MKS280XJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

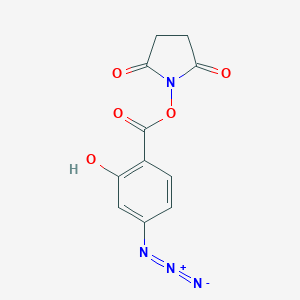

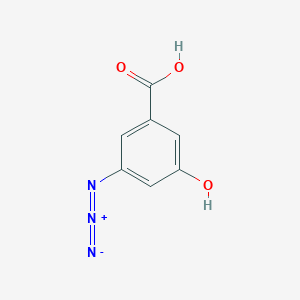

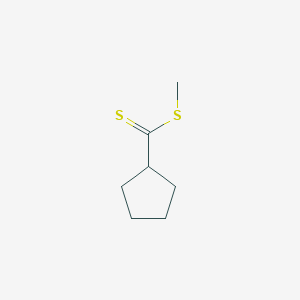

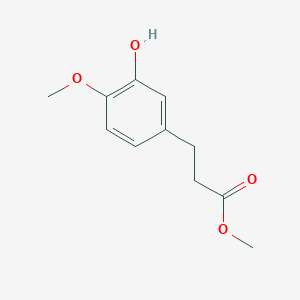

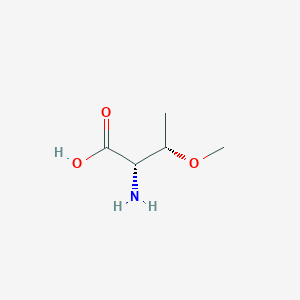

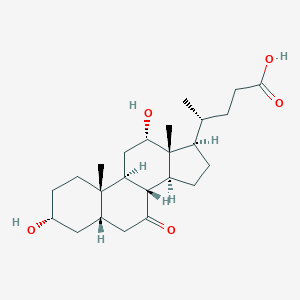

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

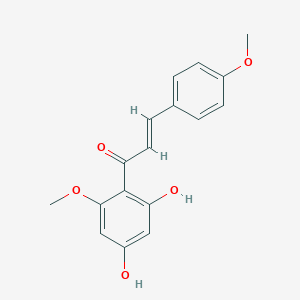

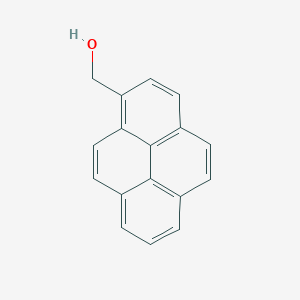

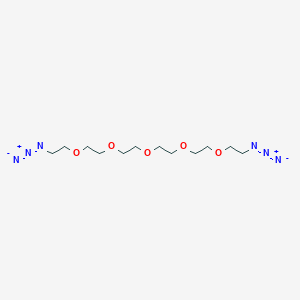

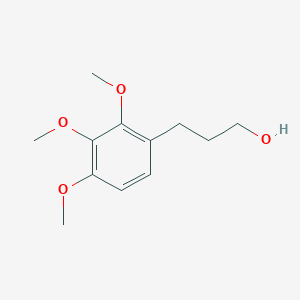

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)

![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)